Flumioxazin-13C3
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Overview
Description
Flumioxazin-13C3 is a labeled herbicide used primarily for agricultural purposes. It is a derivative of flumioxazin, a N-phenyl phthalimide compound that inhibits protoporphyrinogen oxidase, an enzyme crucial for chlorophyll production in plants. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and ultimately plant death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flumioxazin involves multiple steps, starting from m-fluorophenol. The process includes fluorine hydrolysis, nitration, cyclization, propynylation, and phthalic anhydride acylation . The labeled version, Flumioxazin-13C3, follows a similar synthetic route but incorporates carbon-13 isotopes at specific positions to facilitate tracking and analysis in various studies.
Industrial Production Methods: Industrial production of flumioxazin involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high yield and purity. The process typically includes the use of specialized reactors and purification systems to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Flumioxazin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can break down the nitro group to an amine.
Substitution: Substitution reactions can occur at the aromatic ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Iron powder or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products Formed:
Oxidation: Various oxidized metabolites.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Flumioxazin-13C3 is used extensively in scientific research due to its labeled carbon-13 isotopes, which allow for precise tracking and analysis. Its applications include:
Chemistry: Studying reaction mechanisms and pathways.
Biology: Investigating the effects of herbicides on plant physiology.
Medicine: Exploring potential therapeutic uses and toxicology.
Industry: Developing new herbicidal formulations and improving existing ones.
Mechanism of Action
Flumioxazin-13C3 exerts its effects by inhibiting protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative stress, resulting in lipid peroxidation, membrane damage, and ultimately cell death. The molecular targets include the chloroplasts in plant cells, where the inhibition of protoporphyrinogen oxidase disrupts chlorophyll synthesis .
Comparison with Similar Compounds
Sulfentrazone: Another protoporphyrinogen oxidase inhibitor used as a herbicide.
Oxyfluorfen: A diphenyl ether herbicide with a similar mode of action.
Carfentrazone-ethyl: A triazolinone herbicide that also inhibits protoporphyrinogen oxidase.
Uniqueness: Flumioxazin-13C3 is unique due to its labeled carbon-13 isotopes, which provide enhanced capabilities for tracking and analysis in scientific studies. This feature distinguishes it from other similar herbicides and makes it particularly valuable for research purposes .
Properties
CAS No. |
1346604-88-3 |
---|---|
Molecular Formula |
C19H15FN2O4 |
Molecular Weight |
357.31 g/mol |
IUPAC Name |
2-(7-fluoro-3-oxo-4-(1,2,3-13C3)prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2/i1+1,2+1,7+1 |
InChI Key |
FOUWCSDKDDHKQP-BTCZPRMESA-N |
SMILES |
C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
Isomeric SMILES |
[13CH]#[13C][13CH2]N1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
Canonical SMILES |
C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
Synonyms |
2-[7-Fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione-13C3; Flumizin-13C3; Guillotine-13C3; Pledge-13C3; |
Origin of Product |
United States |
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